Clopidogrel Camphorsulfonate
Overview
Description
Clopidogrel Camphorsulfonate is a compound with the molecular formula C26H32ClNO6S2 . It is a prodrug of a platelet inhibitor used to reduce the risk of myocardial infarction and stroke . It is used to lower the risk of having a stroke, blood clot, or serious heart problem after a heart attack, severe chest pain (angina), or circulation problems .
Synthesis Analysis
The synthesis of this compound involves a four-step or one-pot process with an overall yield above 70%. The process features PTC catalyzed alkaline hydrolysis of the key intermediate 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile and highly effective kinetic resolution of racemic clopidogrel using l-camphorsulphonic acid in toluene .Molecular Structure Analysis
This compound has a molecular weight of 554.1 g/mol . The InChIKey of the compound is XEENARPWPCQXST-LGPMUQLOSA-N . The compound is a mixture or salt, and hence conformer generation is disallowed .Chemical Reactions Analysis
Clopidogrel is metabolized to its active form by carboxylesterase-1 . The active form is a platelet inhibitor that irreversibly binds to P2Y12 ADP receptors on platelets . This binding prevents ADP binding to P2Y12 receptors, activation of the glycoprotein GPIIb/IIIa complex, and platelet aggregation .Physical and Chemical Properties Analysis
This compound has a molecular weight of 554.1 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 6 .Scientific Research Applications
Platelet Aggregation Inhibition : Clopidogrel effectively inhibits platelet aggregation by impairing platelet P2Y(AC) ADP receptor-mediated signaling, which is crucial in reducing thrombin and fibrinogen activation. This mechanism plays a significant role in preventing thrombotic events (Geiger et al., 1999).
Impact on Inflammation and Atherothrombosis : The drug reduces platelet-dependent up-regulation of inflammatory and pro-atherothrombotic functions in leukocytes. This property is potentially beneficial in reducing inflammation associated with atherosclerosis and its acute complications (Evangelista et al., 2005).
Bone Health Implications : Clopidogrel treatment has been observed to inhibit bone cell function in vitro and decrease trabecular bone in vivo. These findings suggest a potential impact on bone mineral density and overall bone health (Syberg et al., 2012).
Overcoming Clopidogrel Resistance : Research suggests that overcoming clopidogrel resistance using pharmacodynamic and genetic information can improve outcomes in patients, especially those with stent thrombosis (Pena et al., 2009).
Reduction of Vascular Events : Clopidogrel significantly reduces the risk of vascular death, myocardial infarction, and stroke. However, it may also increase the risk of bleeding and the need for blood transfusions (Gerschutz & Bhatt, 2003).
Genetic Factors in Drug Response : Genetic variations, particularly CYP2C19 reduced-function allele carriers, show reduced platelet inhibition and increased cardiovascular event risks when treated with clopidogrel. This highlights the importance of genetic factors in determining drug efficacy (Mega et al., 2009).
Comparative Efficacy of Clopidogrel Salts : Studies comparing clopidogrel hydrogensulfate and clopidogrel besylate indicate similar antiplatelet effects in healthy subjects, with no significant differences observed between these two salts (Neubauer et al., 2009).
Pharmacogenetics and Personalized Medicine : Genetic differences, particularly in the CYP2C19 locus, contribute significantly to variations in clopidogrel response and efficacy. This opens avenues for potential genetic testing to improve treatment outcomes (Cuisset et al., 2012).
Mechanism of Action
Safety and Hazards
When handling Clopidogrel Camphorsulfonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Properties
CAS No. |
120202-68-8 |
---|---|
Molecular Formula |
C26H32ClNO6S2 |
Molecular Weight |
554.1 g/mol |
IUPAC Name |
[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl 2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetate |
InChI |
InChI=1S/C16H16ClNO2S.C10H16O4S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,7,9,15H,6,8,10H2,1H3;7H,3-6H2,1-2H3,(H,12,13,14)/t;7?,10-/m.0/s1 |
InChI Key |
XEENARPWPCQXST-UAHUKZOTSA-N |
Isomeric SMILES |
CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.COC(=O)C(C1=CC=CC=C1Cl)N2CCC3=C(C2)C=CS3 |
120202-68-8 | |
Pictograms |
Corrosive; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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